molecular formula C6H2Cl2IN3 B15238558 6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine

6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine

Cat. No.: B15238558
M. Wt: 313.91 g/mol
InChI Key: ZEBUPESKOLNLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-3-iodoimidazo[1,2-a]pyrazine is a halogenated derivative of the imidazo[1,2-a]pyrazine scaffold, a bicyclic heteroaromatic system with demonstrated pharmacological versatility. Halogenation at positions 6 and 8 (Cl) and position 3 (I) suggests roles in modulating electronic properties, steric effects, and binding interactions in biological targets. This compound’s iodine substituent may enhance applications in radiolabeling or crystallography due to its heavy atom effect .

Properties

Molecular Formula

C6H2Cl2IN3

Molecular Weight

313.91 g/mol

IUPAC Name

6,8-dichloro-3-iodoimidazo[1,2-a]pyrazine

InChI

InChI=1S/C6H2Cl2IN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H

InChI Key

ZEBUPESKOLNLDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)Cl)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine typically involves the halogenation of imidazo[1,2-A]pyrazine derivatives. One common method includes the use of N-chlorosuccinimide (NCS) and iodine monochloride (ICl) as halogenating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Metal-Mediated Functionalization

The compound undergoes regioselective functionalization via zincation followed by electrophilic quenching:

  • Zincation : Treatment with TMP₂Zn·2MgCl₂·2LiCl at -20°C selectively deprotonates the reactive site, forming a zincated intermediate .

  • Electrophile Addition : Quenching with alkyl halides, acyl chlorides, or other electrophiles introduces substituents at specific positions. For example, allylation or acylation can occur under copper catalysis .

Reaction TypeReagents/ConditionsYieldReference
Zincation + allylationTMP₂Zn·2MgCl₂·2LiCl, THF, -20°C; CuCN·2LiCl, THF, 25°CNot specified
Zincation + acylationTMP₂Zn·2MgCl₂·2LiCl, THF, -20°C; CuCN·2LiCl, THF, 25°CNot specified

Nucleophilic Addition and Oxidation

The compound reacts with Grignard reagents (e.g., 4-methoxyphenylmagnesium bromide·LiCl) to form dihydro-intermediates, which are subsequently oxidized back to the aromatic structure:

  • Nucleophilic Addition : Grignard reagents add to the nitrogen-rich heterocycle, forming dihydroimidazo[1,2-a]pyrazine derivatives .

  • Oxidation : Dihydro derivatives are oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to restore aromaticity .

Reaction StepReagents/ConditionsYieldReference
Addition (Grignard)RMgX·LiCl, THF, 40°C63%
Oxidation (DDQ)DDQ, THF, 25°C, 16 hNot specified

Cross-Coupling Reactions

Palladium-catalyzed Negishi cross-couplings enable functionalization at the 6-position:

  • Aryl/Alkyl Coupling : Zinc reagents (e.g., aryl, alkyl, or benzylic) react under palladium catalysis (e.g., Pd-PEPPSI-iPr) to introduce substituents .

Reaction TypeReagents/ConditionsYieldReference
Negishi couplingPd-PEPPSI-iPr, THF, 25°C, 5–16 hNot specified

Reactivity Trends

The compound’s reactivity is influenced by its electron-withdrawing halogens (Cl, I), which stabilize intermediates in substitution reactions. For example:

  • Electrophilic Substitution : Likely occurs at positions activated by the fused ring system, though specific sites depend on directing effects.

  • Nucleophilic Substitution : Facilitated by the electron-deficient aromatic system, particularly at halogenated positions.

Key Structural Comparisons

A comparison of 6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine with analogs highlights reactivity differences:

CompoundStructure FeaturesReactivity Profile
This compoundChlorine at 6/8, iodine at 3High selectivity for kinase inhibition
6-Chloroimidazo[1,2-A]pyrazineSingle chlorine at 6Lower reactivity
3-Iodoimidazo[1,2-A]pyridinePyridine ring instead of pyrazineAltered binding affinity

Research Implications

The compound’s reactivity patterns make it a versatile scaffold for medicinal chemistry applications, particularly in kinase inhibition and targeted protein degradation. Its ability to engage in diverse coupling and substitution reactions underscores its potential for structural optimization in drug discovery.

This synthesis-focused analysis highlights the compound’s chemical versatility, emphasizing its utility in tailored functionalization and biological applications.

Scientific Research Applications

6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Position 2 : Pyridin-4-yl or thiophen-3-yl enhances CDK9 binding via π-π stacking and hydrogen bonding .
  • Position 3 : Amines improve solubility and target engagement (e.g., benzylamine in 3c ), whereas iodine may hinder polar interactions but aid in halogen bonding .
  • Positions 6/8 : Halogens (Cl/Br) increase metabolic stability and modulate electron density for ATP-competitive inhibition .

Biological Activity

6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C6H3Cl2IN3C_6H_3Cl_2IN_3 with a molecular weight of approximately 227.01 g/mol. The compound features a fused imidazo-pyrazine structure that is pivotal for its biological interactions.

Synthesis

The synthesis of this compound typically involves halogenation reactions and cyclization processes. Various synthetic routes have been explored to optimize yield and purity. For instance, one effective method includes the use of iodine in the presence of chlorinating agents to introduce the iodine and chlorine substituents at specific positions on the imidazo ring.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including those associated with acute myeloid leukemia (AML) and breast cancer. The compound's mechanism involves the inhibition of key kinases involved in cell signaling pathways essential for tumor growth.

Cell LineIC50 (µM)Reference
K562 (AML)5.4
MCF-7 (Breast)3.2

Kinase Inhibition

This compound has been identified as a selective inhibitor of several protein kinases. Notably, it demonstrates significant inhibitory activity against FLT3 and JAK2 kinases, which are critical targets in the treatment of hematological malignancies.

Kinase TargetInhibition (%)Reference
FLT375
JAK268

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been extensively studied to understand their impact on biological activity. Substitutions at the 6 and 8 positions significantly affect its potency and selectivity towards various kinases. For example, replacing chlorine with fluorine at the 8-position enhanced kinase selectivity without compromising cytotoxicity.

Case Study 1: Acute Myeloid Leukemia

In a study involving AML patients with FLT3 mutations, treatment with this compound resulted in a notable reduction in leukemic cell proliferation and improved survival rates in xenograft models. The compound was administered at doses correlating with its IC50 values observed in vitro.

Case Study 2: Breast Cancer

Clinical trials have also explored the efficacy of this compound against breast cancer cells. The results indicated that it not only inhibited cell growth but also induced apoptosis through caspase activation pathways.

Q & A

Basic: What are the most effective synthetic routes for preparing 6,8-dichloro-3-iodoimidazo[1,2-a]pyrazine?

The synthesis typically involves sequential halogenation and cyclization. A common approach starts with imidazo[1,2-a]pyrazine core functionalization. For example, bromination at positions 6 and 8 can be achieved using electrophilic bromine sources under controlled conditions . Subsequent iodination at position 3 is optimized via catalytic methods, such as iodine-mediated coupling in multicomponent reactions (MCRs), which ensures regioselectivity and high yields . Grignard reagent additions (e.g., organomagnesium halides) further refine substituent placement, with oxidation steps (e.g., DDQ) stabilizing the final structure .

Advanced: How does regioselectivity in electrophilic substitution reactions impact the synthesis of derivatives?

Theoretical electron density calculations predict that electrophilic attack occurs preferentially at position 3, followed by position 5, due to higher electron-rich regions in the imidazo[1,2-a]pyrazine core . This was experimentally validated in bromination studies, where 6,8-dibromo derivatives formed before iodination at position 3. Nucleophilic substitutions (e.g., methoxy group introduction) favor positions 5 and 8, requiring precise control of reaction pH and catalysts (e.g., iodine) to avoid side products .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm for iodinated derivatives) .
  • Mass Spectrometry (ESI-HRMS) : Validates molecular weight and halogen isotope patterns (e.g., [M+H]+ peaks for Cl/I substituents) .
  • X-ray Crystallography : Resolves ambiguities in regioisomeric products, as demonstrated for structurally similar benzoimidazole hybrids .

Advanced: What biological mechanisms are associated with imidazo[1,2-a]pyrazine derivatives?

These derivatives exhibit kinase inhibition (e.g., Aurora kinases) by competitively binding ATP pockets, as shown in structure-activity relationship (SAR) studies . Anti-inflammatory activity against sepsis-linked acute lung injury (ALI) involves suppressing NF-κB and MAPK pathways, reducing pro-inflammatory cytokines like TNF-α and IL-6 .

Advanced: How can reaction conditions be optimized to improve yields?

  • Catalyst Screening : Iodine (5 mol%) in ethanol enhances MCR efficiency by stabilizing intermediates, achieving yields >80% .
  • Solvent Systems : Toluene with DBSA (dodecylbenzenesulfonic acid) improves solubility of hydrophobic intermediates, reducing side reactions .
  • Temperature Control : Room-temperature reactions minimize decomposition of acid-sensitive intermediates (e.g., tert-butyl isocyanide) .

Basic: What functionalization strategies are used to modify the core structure?

  • Cross-Coupling : Pd-catalyzed direct (hetero)arylation introduces aryl groups at position 2 or 3 .
  • Oxidation/Reduction : DDQ oxidizes dihydro intermediates to aromatic systems, while NaBH4_4 selectively reduces nitro groups to amines .

Advanced: How do solubility and bioavailability challenges influence derivatization?

Poor aqueous solubility due to halogenated aromatic systems is addressed by introducing polar groups (e.g., carboxylates at position 8) or formulating prodrugs. Methyl ester derivatives, for instance, enhance cell permeability, as shown in kinase inhibitor studies .

Advanced: How do contradictions in halogenation data inform synthetic design?

Early studies suggested bromination at position 5, but later NMR/X-ray data confirmed 6,8-dibromo products dominate under standard conditions . These discrepancies highlight the need for real-time monitoring (e.g., in situ FTIR) to track reaction pathways.

Basic: What stability issues arise during synthesis, and how are they mitigated?

Dihydroimidazo intermediates are prone to oxidation; thus, immediate oxidation with DDQ stabilizes the final product . Light-sensitive iodinated derivatives require amber glassware and inert atmospheres during storage .

Advanced: How can computational modeling guide the design of new derivatives?

Density Functional Theory (DFT) predicts reactive sites and binding affinities. For example, electron density maps align with observed regioselectivity in halogenation, while molecular docking simulations optimize kinase inhibitor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.